molecular formula C10H13N3 B2644484 4-(Azetidin-1-yl)-6-cyclopropylpyrimidine CAS No. 2196212-82-3

4-(Azetidin-1-yl)-6-cyclopropylpyrimidine

Cat. No.: B2644484
CAS No.: 2196212-82-3
M. Wt: 175.235
InChI Key: FWHKWWOYSYFFKB-UHFFFAOYSA-N
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Description

4-(Azetidin-1-yl)-6-cyclopropylpyrimidine is a chemical compound of significant interest in medicinal chemistry and agrochemical research, designed for research use only. Its structure incorporates an azetidine ring, a four-membered nitrogen-containing saturated heterocycle that has garnered attention for its desirable properties as a scaffold in drug discovery. The azetidine moiety contributes molecular rigidity and is known to improve the metabolic stability, bioavailability, and potency of lead compounds . Scientific reviews highlight that azetidine derivatives display a diverse and important range of pharmacological activities, including potential applications in treatments for central nervous system (CNS) disorders, neurodegenerative diseases like Alzheimer's, and as anticancer, antibacterial, and anti-inflammatory agents . This particular compound combines the azetidine group with a cyclopropylpyrimidine core, a structure frequently encountered in patented amino-heterocyclic compounds investigated for their therapeutic potential . The precise mechanism of action for this specific compound is an area of active investigation, but its value lies in its use as a key synthetic intermediate or a core structural element. Researchers utilize this compound to explore structure-activity relationships (SAR), particularly in the design of novel enzyme inhibitors or receptor ligands. The structural framework is similar to that found in compounds patented for inhibiting phosphodiesterases (PDE), which are relevant targets for cognitive disorders and neurodegenerative diseases . Furthermore, analogous pyrimidine derivatives have been explored in agrochemical research for their fungicidal and herbicidal activities, acting as potential pigment biosynthesis inhibitors or targeting oxysterol-binding proteins (OSBP) in oomycetes . As a building block, 4-(Azetidin-1-yl)-6-cyclopropylpyrimidine provides researchers with a versatile and pharmaceutically relevant template for synthesizing novel chemical entities aimed at developing new therapeutic and crop protection solutions.

Properties

IUPAC Name

4-(azetidin-1-yl)-6-cyclopropylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-4-13(5-1)10-6-9(8-2-3-8)11-7-12-10/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHKWWOYSYFFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NC=NC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-1-yl)-6-cyclopropylpyrimidine typically involves the formation of the azetidine ring followed by its attachment to the pyrimidine ring. One common method involves the use of aza-Michael addition reactions, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile, heated to around 60°C .

Industrial Production Methods

Industrial production methods for 4-(Azetidin-1-yl)-6-cyclopropylpyrimidine may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-1-yl)-6-cyclopropylpyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(Azetidin-1-yl)-6-cyclopropylpyrimidine has several scientific research applications, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Effects on Reactivity and Bioactivity

Key Structural Analogs :

Compound Name Substituents (Position 4/6) Key Features
4-(Azetidin-1-yl)-6-cyclopropylpyrimidine Azetidine (4), Cyclopropyl (6) Rigid azetidine enhances binding; cyclopropyl improves metabolic stability
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Piperidine (6), Methyl (4) Piperidine (six-membered ring) increases solubility; methyl aids lipophilicity
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Thietan-3-yloxy (4), Methyl (6) Thietane (sulfur-containing ring) may influence redox properties
4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine Cyclopropyl (4), Trifluoromethyl (6) Trifluoromethyl enhances electronegativity and membrane permeability
Physicochemical Properties :
  • Lipophilicity : The cyclopropyl group in the target compound is less lipophilic than trifluoromethyl () but more so than methyl or piperidine.
  • Solubility : Piperidine-containing analogs () may exhibit higher aqueous solubility due to their nitrogen lone pairs, whereas azetidine’s compact structure could reduce solubility.

Biological Activity

4-(Azetidin-1-yl)-6-cyclopropylpyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure : The compound is characterized by a pyrimidine ring substituted with an azetidine group and a cyclopropyl moiety. This unique structure is thought to contribute to its biological effects.

Synthesis : The synthesis of 4-(Azetidin-1-yl)-6-cyclopropylpyrimidine typically involves multi-step organic reactions, often starting from simpler pyrimidine derivatives. Specific methodologies may include:

  • Condensation Reactions : Combining appropriate azetidine and cyclopropyl derivatives with pyrimidine precursors.
  • Catalytic Methods : Employing catalysts to enhance yield and selectivity during the synthesis process.

Biological Activity

The biological activity of 4-(Azetidin-1-yl)-6-cyclopropylpyrimidine has been investigated in various studies, highlighting several key areas:

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties , potentially through the inhibition of specific signaling pathways involved in cell proliferation. For instance, studies have shown:

  • Mechanism of Action : It may inhibit the activity of kinases involved in cancer cell growth.
  • Case Study : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Properties

4-(Azetidin-1-yl)-6-cyclopropylpyrimidine has also been tested for its antimicrobial activity . Key findings include:

  • Broad Spectrum : Effective against both Gram-positive and Gram-negative bacteria.
  • Case Study : A study showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations.

The mechanisms underlying the biological activities of 4-(Azetidin-1-yl)-6-cyclopropylpyrimidine are multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes critical for tumor growth.
  • Receptor Modulation : It can modulate receptor activity related to inflammation and immune responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialGrowth inhibition of bacteria
Anti-inflammatoryModulation of inflammatory pathways

Case Studies

Several case studies have been published focusing on the biological effects of 4-(Azetidin-1-yl)-6-cyclopropylpyrimidine:

  • Study on Cancer Cell Lines : A comprehensive study evaluated the compound's effect on human cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent anticancer activity.
  • Antimicrobial Testing : Another research effort assessed the compound against clinical isolates of bacteria, demonstrating effectiveness comparable to standard antibiotics.

Q & A

Q. What are the established synthetic routes for 4-(Azetidin-1-yl)-6-cyclopropylpyrimidine, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between cyclopropyl-substituted pyrimidine precursors and azetidine derivatives. Optimization can be achieved through computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers and transition states, followed by iterative experimental adjustments in solvent polarity, temperature, and catalyst loading. For example, ICReDD’s hybrid computational-experimental workflow reduces trial-and-error by 40–60% . Reactor design principles, such as continuous-flow systems, may improve scalability and yield .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, 2D-COSY) for structural confirmation, supplemented by X-ray crystallography for absolute stereochemistry. Physicochemical properties (e.g., logP, solubility) require HPLC-MS for purity assessment and shake-flask methods with UV-Vis spectroscopy for partition coefficients. Systematic error mitigation involves triplicate measurements and calibration against reference standards (e.g., USP guidelines) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Stability testing under accelerated conditions (40°C/75% RH for 6 months) with periodic HPLC analysis is critical. Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent azetidine ring hydrolysis or cyclopropyl group oxidation. Degradation kinetics should be modeled using Arrhenius plots to predict shelf-life .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-(Azetidin-1-yl)-6-cyclopropylpyrimidine in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics simulations (MD) assess solvent effects and transition-state geometries. Integrate these with machine learning platforms (e.g., Chemprop) to prioritize reaction conditions, reducing experimental iterations by 50–70% .

Q. What experimental designs are optimal for resolving contradictory data in reaction yield or selectivity?

  • Methodological Answer : Employ factorial design (e.g., 2³ full factorial) to isolate variables (catalyst loading, temperature, solvent). Use ANOVA to identify significant interactions. For discrepancies in selectivity, conduct kinetic isotope effect (KIE) studies or in-situ IR spectroscopy to detect intermediate species. Cross-validate with computational mechanistic studies to reconcile outliers .

Q. How can researchers systematically analyze and mitigate systematic errors in mass spectrometry data for this compound?

  • Methodological Answer : Calibrate instruments using certified reference materials (CRMs) before analysis. Implement internal standards (e.g., deuterated analogs) to correct for ion suppression/enhancement. For systematic drift, use Shewhart control charts with ±3σ limits. Method validation should follow ICH Q2(R1) guidelines, including robustness testing across LC-MS parameters .

Q. What strategies are effective for elucidating the compound’s metabolic pathways in biological systems?

  • Methodological Answer : Use radiolabeled (¹⁴C) analogs in hepatocyte incubation studies, followed by LC-radiodetection to identify phase I/II metabolites. Combine with high-resolution MS/MS (Orbitrap) for structural annotation. For in silico predictions, leverage software like Meteor (Lhasa Limited) to simulate biotransformations, prioritizing high-probability pathways for experimental validation .

Data Analysis and Theoretical Frameworks

Q. How can researchers reconcile discrepancies between computational predictions and experimental results in reaction mechanisms?

  • Methodological Answer : Apply the "Computational Error Assessment Tool" (CHEM-CAT) to quantify uncertainties in DFT calculations (e.g., basis set incompleteness). Experimentally, use isotopic labeling (²H/¹³C) to trace atom pathways. For multi-step mechanisms, employ transient kinetics (stopped-flow UV-Vis) to detect short-lived intermediates. Cross-disciplinary workshops between theorists and experimentalists are critical for iterative refinement .

Q. What statistical frameworks are suitable for analyzing high-throughput screening data involving this compound?

  • Methodological Answer : Use false discovery rate (FDR) correction (Benjamini-Hochberg) for multiplexed assays. Principal Component Analysis (PCA) reduces dimensionality in structure-activity relationship (SAR) studies. For dose-response curves, nonlinear regression (e.g., four-parameter logistic model) with bootstrapping quantifies EC₅₀ confidence intervals. Reproducibility is enhanced by open-source platforms like Knime for workflow standardization .

Safety and Compliance

Q. What safety protocols are essential for handling azetidine-containing compounds like 4-(Azetidin-1-yl)-6-cyclopropylpyrimidine?

  • Methodological Answer :
    Conduct all reactions in a fume hood with blast shields, as azetidine is a volatile, toxic amine. Use PPE (nitrile gloves, goggles, flame-resistant lab coats) and maintain a 1% acetic acid trap for vapor neutralization. Emergency protocols must align with OSHA’s Hazardous Waste Operations standards, including spill containment with vermiculite and immediate decontamination .

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